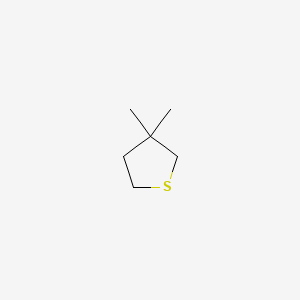

3,3-Dimethyl-thiacyclopentane

Description

Contextualizing Heterocyclic Sulfur Compounds in Organic Chemistry

Heterocyclic compounds are a major class of organic chemical compounds characterized by having at least one atom of an element other than carbon within their ring structures. britannica.com These non-carbon atoms are referred to as heteroatoms, with nitrogen, oxygen, and sulfur being the most common. britannica.commsu.edu The presence of these heteroatoms imparts distinct physical and chemical properties to heterocyclic compounds compared to their all-carbon counterparts. britannica.comnih.gov

Sulfur-containing heterocycles are a significant and diverse family within this class. britannica.com They are found in numerous natural products, including the well-known thiophene (B33073), and play a crucial role in various biological and industrial processes. britannica.comnih.gov The interest in sulfur heterocycles stems from their wide range of applications in pharmaceuticals, agrochemicals, and materials science. nih.govopenmedicinalchemistryjournal.com

Significance of Thiacyclopentane Derivatives in Academic Inquiry

Thiacyclopentane, also known as tetrahydrothiophene (B86538), is a saturated five-membered ring containing a sulfur atom. Its derivatives are of particular interest in academic research due to their presence in fossil fuels and their role as ligands in coordination chemistry. The study of saturated heterocycles like thiacyclopentane and its derivatives provides valuable insights into conformational analysis and the influence of the sulfur heteroatom on the ring's properties and reactivity. The reactivity of saturated heterocycles like thiacyclopentane (also known as thiolane) is similar to that of acyclic sulfides. msu.edu

Research Trajectories for Saturated Sulfur Heterocycles

Current research on saturated sulfur heterocycles is multifaceted. One significant area of investigation is their synthesis, with a focus on developing efficient and atom-economical methods. organic-chemistry.org Another key research direction is the study of their oxidation and desulfurization reactions, which are relevant to the processing of fossil fuels. Furthermore, there is growing interest in the application of these compounds in materials science, particularly in the development of new polymers and coordination complexes with specific catalytic or electronic properties. The exploration of their conformational behavior and the influence of substituents on the ring's structure and reactivity also remain active areas of academic inquiry. acs.org

Table 1: General Properties of 3,3-Dimethyl-thiacyclopentane

| Property | Value |

|---|---|

| Molecular Formula | C6H12S |

| Molecular Weight | 116.23 g/mol |

| CAS Number | 5161-76-2 |

| Appearance | Colorless liquid |

Note: This table contains generalized information and specific values may vary depending on the source.

Structure

3D Structure

Properties

CAS No. |

5161-76-2 |

|---|---|

Molecular Formula |

C6H12S |

Molecular Weight |

116.23 g/mol |

IUPAC Name |

3,3-dimethylthiolane |

InChI |

InChI=1S/C6H12S/c1-6(2)3-4-7-5-6/h3-5H2,1-2H3 |

InChI Key |

AUGREUBIBZBQHS-UHFFFAOYSA-N |

Canonical SMILES |

CC1(CCSC1)C |

Origin of Product |

United States |

Chemical Properties and Synthesis of 3,3 Dimethyl Thiacyclopentane

Synthesis and Spectroscopic Characterization

The synthesis of thiacyclopentane derivatives can be achieved through various methods, often involving the reaction of a dihaloalkane with a sulfur nucleophile. For 3,3-Dimethyl-thiacyclopentane, a potential synthetic route could involve the reaction of 1,4-dibromo-2,2-dimethylbutane (B3053282) with sodium sulfide (B99878).

Spectroscopic techniques are essential for the characterization of this compound.

¹H NMR Spectroscopy: The proton NMR spectrum would be expected to show distinct signals for the methyl protons and the methylene (B1212753) protons on the thiacyclopentane ring. The chemical shifts and coupling patterns of these signals would provide detailed information about the molecule's structure.

¹³C NMR Spectroscopy: The carbon NMR spectrum would reveal the number of unique carbon environments in the molecule, including the quaternary carbon at the 3-position, the methyl carbons, and the carbons of the thiacyclopentane ring.

Infrared (IR) Spectroscopy: The IR spectrum would display characteristic absorption bands for C-H stretching and bending vibrations. docbrown.info The absence of certain functional group bands can also be informative. docbrown.info The region from approximately 1500 to 400 cm⁻¹ is considered the fingerprint region and is unique to the molecule. docbrown.info

Mass Spectrometry: Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound. The molecular ion peak would correspond to the mass of the this compound cation.

Elucidation of Reactivity and Mechanistic Pathways of 3,3 Dimethyl Thiacyclopentane

Investigative Studies on Reaction Kinetics and Mechanisms

Kinetic and mechanistic studies on cyclic thioethers provide a framework for understanding the reactivity of 3,3-Dimethyl-thiacyclopentane. The rates and pathways of its reactions are influenced by the nature of the attacking species, whether electrophilic, nucleophilic, or radical.

The sulfur atom in the this compound ring acts as a soft nucleophile. masterorganicchemistry.com This nucleophilicity allows it to react with various electrophiles. In these processes, an electrophile attacks the electron-rich sulfur atom. libretexts.org The sulfur atom's lone pairs can attack electrophilic centers, leading to the formation of sulfonium (B1226848) ion intermediates. These reactions are analogous to the well-studied S-alkylation of acyclic thioethers.

Conversely, while thioethers themselves are not strong electrophiles, the carbon atoms adjacent to the sulfur can become susceptible to nucleophilic attack, particularly if the sulfur atom is converted into a good leaving group, such as in a sulfonium salt. Recent studies have explored the reactions of various nucleophiles with both aliphatic and aromatic π-electrophiles, providing a basis for understanding how activated thioether intermediates might react. nih.gov The reaction between a nucleophile and an electrophilic center is a fundamental process in organic chemistry. libretexts.org

The C-H bonds in this compound can undergo homolytic cleavage when exposed to radical initiators, leading to the formation of carbon-centered radicals. More significantly, the thioether moiety can participate in radical reactions. Sulfur-centered radicals, or thiyl radicals, are versatile reactive intermediates. nih.gov These can be generated through various methods, including hydrogen atom abstraction from the corresponding thiol (if present as a precursor or impurity) or through single-electron oxidation of the thioether. nih.gov

Thiyl radicals are known to engage in a variety of transformations, including hydrogen atom transfer (HAT), electron transfer (ET), and addition/elimination reactions. nih.gov In the context of cyclic systems, radical reactions can initiate cascade cyclizations or rearrangements, although the stability of the five-membered thiacyclopentane ring makes such reactions less favorable without specific driving forces. nih.gov

Kinetic data for the reaction of structurally related compounds, such as 3,3-dimethylbutanal and 3,3-dimethylbutanone, with atmospheric radicals have been determined, providing insight into the reactivity of the 3,3-dimethyl structural motif. copernicus.orgcopernicus.orgdoaj.org

| Reactant | Oxidant | Rate Coefficient (k) (cm³ molecule⁻¹ s⁻¹) |

|---|---|---|

| 3,3-Dimethylbutanal | Cl atoms | (1.27 ± 0.08) × 10⁻¹⁰ |

| 3,3-Dimethylbutanone | Cl atoms | (4.22 ± 0.27) × 10⁻¹¹ |

| 3,3-Dimethylbutanone | OH radicals | (1.26 ± 0.05) × 10⁻¹² |

Oxidation and Reduction Chemistry of the Thioether Moiety in this compound

The sulfur atom in this compound is readily oxidized. The one-electron oxidation of thioethers, often initiated by radicals like the hydroxyl radical (HO•), is a complex process. mdpi.com The mechanism typically involves the initial addition of the radical to the sulfur atom, followed by further steps to yield a sulfur-centered radical cation. mdpi.com

Two-electron oxidation, using common oxidants like hydrogen peroxide or peroxy acids, converts the thioether to its corresponding sulfoxide (B87167) (this compound-1-oxide). Further oxidation under more vigorous conditions can yield the corresponding sulfone (this compound-1,1-dioxide). Photocatalytic methods have also been developed for the selective aerobic oxidation of sulfides to sulfoxides under mild, environmentally benign conditions, using visible light and a photosensitizer. nih.gov These systems often create localized environments, such as within micelles, to facilitate the activation of oxygen near the thioether. nih.gov

Reduction of the thioether moiety is less common as it is already in a low oxidation state. However, the sulfoxide and sulfone derivatives can be reduced back to the thioether using appropriate reducing agents.

| Reaction Type | Reagent/Condition | Expected Product |

|---|---|---|

| S-Alkylation (Electrophilic Attack) | Alkyl Halide (e.g., CH₃I) | Sulfonium Salt |

| One-Electron Oxidation | HO• radical | Sulfur Radical Cation |

| Two-Electron Oxidation | H₂O₂, mCPBA | Sulfoxide |

| Further Oxidation | Stronger Oxidizing Agent | Sulfone |

Ring-Opening and Rearrangement Reactions of the Thiacyclopentane Core

The thiacyclopentane ring is a saturated, five-membered ring and is generally stable due to minimal ring strain. Unlike highly strained rings such as epoxides or aziridines, the ring-opening of thiacyclopentane is not typically a facile process. youtube.comyoutube.com Significant energy input or specific chemical activation is required to cleave the C-S bonds.

Thermodynamic considerations, such as those studied in the ring-opening polymerization of lactones, suggest that the polymerization (and by extension, the simple ring-opening) of five-membered rings is often less thermodynamically favorable than for smaller or larger rings. nih.gov However, certain reactions can promote ring-opening. For instance, reaction with strong bases could potentially induce elimination reactions if a suitable leaving group is present on the ring, or reactions with organometallic reagents might lead to cleavage. Tandem reactions involving initial S-alkylation followed by an intramolecular process have been used to open and functionalize other sulfur-containing heterocycles, a strategy that could potentially be adapted. nih.gov

Photochemical and Thermal Activation of this compound

Photochemical activation offers a pathway to induce reactivity in otherwise stable molecules. Thioethers can be activated by light, often through the use of an organocatalyst that becomes highly reducing upon photoexcitation. sigmaaldrich.comacs.orgnih.gov This process can enable single-electron transfer to or from the thioether, generating radical ions and initiating subsequent reactions. acs.org Photocatalytic systems have been developed for both the synthesis and the oxidation of thioethers, highlighting the utility of light in mediating their chemistry. nih.govsigmaaldrich.com

Thermal activation can also promote reactions. At high temperatures, C-S bond cleavage may occur, leading to fragmentation or rearrangement. For example, high-temperature, iodine-mediated systems have been used to achieve the aromatization of cyclic hydrocarbons through the addition and subsequent elimination of a thioether. rsc.org While this is not a direct reaction of the isolated thioether, it demonstrates that the C-S bond can be broken under thermal stress as part of a larger reaction sequence. rsc.org

Theoretical and Experimental Characterization of Reaction Intermediates

The elucidation of reaction mechanisms for this compound relies on the characterization of transient intermediates. In electrophilic reactions, the key intermediate is a sulfonium ion, where the sulfur atom bears a positive charge and is bonded to three carbon atoms. These can be characterized by spectroscopic methods like NMR if they are sufficiently stable.

In radical-mediated processes, the primary intermediates are sulfur-centered or carbon-centered radicals. The one-electron oxidation of thioethers leads to a sulfur radical cation (R₂S•⁺), which has been studied using techniques like pulse radiolysis in analogous systems like methionine-containing peptides. mdpi.com Theoretical studies, including Density Functional Theory (DFT), are also employed to model the structure and stability of these intermediates and to rationalize observed reaction pathways and regioselectivity. chemrevlett.comxmu.edu.cn

Coordination Chemistry and Ligand Architecture Based on 3,3 Dimethyl Thiacyclopentane

3,3-Dimethyl-thiacyclopentane as a Ligand in Transition Metal Complexes

Thioethers, including this compound, are classified as soft ligands, demonstrating a preference for coordination with soft metal centers such as gold(I), palladium(II), and platinum(II). The sulfur atom, with its available lone pairs of electrons, acts as the donor site for coordination to a transition metal.

Monodentate Coordination Modes and Labile Interactions

In its simplest coordination mode, this compound is expected to act as a monodentate ligand, binding to a single metal center through its sulfur atom. This is analogous to tetrahydrothiophene (B86538) (THT), which forms a variety of transition metal complexes where it occupies a single coordination site. For instance, THT is a well-known ligand in coordination chemistry, exemplified by the complex chloro(tetrahydrothiophene)gold(I). wikipedia.org

The coordination of thioether ligands is often characterized by labile interactions, meaning the ligand can readily dissociate and re-associate with the metal center. This lability is a key feature of many thioether complexes and is crucial in their catalytic applications, as the dissociation of the thioether can open up a coordination site for substrate binding. The gem-dimethyl group in this compound is likely to enhance this lability due to increased steric hindrance around the sulfur donor atom, making the metal-sulfur bond more susceptible to cleavage.

Chelation Effects with Polydentate Ligands Incorporating the this compound Motif

While this compound itself is a monodentate ligand, its structural motif can be incorporated into larger, polydentate ligands. These ligands can bind to a metal center through multiple donor atoms, leading to the formation of stable chelate rings. The chelate effect describes the enhanced thermodynamic stability of complexes containing polydentate ligands compared to those with an equivalent number of analogous monodentate ligands. libretexts.orgyoutube.com This increased stability is primarily due to a favorable entropy change upon chelation. youtube.com

Stereochemical and Electronic Contributions of the this compound Ligand

The coordination of this compound to a metal center introduces specific stereochemical and electronic features.

Stereochemistry: Upon coordination, the sulfur atom of a thioether ligand becomes a stereocenter, adopting a pyramidal geometry. wikipedia.org In the case of this compound, the five-membered ring will have a specific conformation (likely an envelope or twist conformation), and the two methyl groups will be fixed in space relative to the coordination plane. This can lead to the formation of diastereomers if other chiral centers are present in the complex. The bulky gem-dimethyl groups significantly increase the steric cone angle of the ligand compared to the unsubstituted THT, influencing the arrangement of other ligands around the metal center and potentially restricting access to the metal.

Electronic Effects: Thioethers are primarily σ-donors, but they can also act as weak π-acceptors by utilizing their empty d-orbitals on the sulfur atom. The electron-donating nature of the two methyl groups in this compound would increase the electron density on the sulfur atom, enhancing its σ-donor capability and making it a stronger Lewis base compared to THT. This increased basicity could lead to stronger metal-ligand bonds.

Synthesis and Characterization of Metal-Thiacyclopentane Complexes

The synthesis of transition metal complexes with thioether ligands like this compound typically involves the reaction of a metal salt or a metal precursor complex with the thioether ligand in a suitable solvent. The lability of other ligands, such as halides or solvent molecules, can be exploited to facilitate the coordination of the thioether.

For example, the synthesis of chloro(tetrahydrothiophene)gold(I) is a well-established procedure. wikipedia.orgyoutube.com By analogy, reacting a gold(I) precursor with this compound would be a direct route to the corresponding complex.

Characterization of these complexes relies on a suite of spectroscopic and analytical techniques:

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are used to elucidate the structure of the ligand framework and to observe changes in chemical shifts upon coordination. The coordination of the sulfur atom to a metal typically leads to a downfield shift of the signals for the protons and carbons adjacent to the sulfur.

Mass Spectrometry: Mass spectrometry is used to determine the molecular weight of the complex and to gain insights into its fragmentation patterns.

| Technique | Information Obtained for Thioether Complexes | Expected Observations for this compound Complexes |

| 1H NMR | Downfield shift of α-protons upon coordination. | Downfield shifts for protons on C2 and C5; distinct signals for the two non-equivalent methyl groups. |

| 13C NMR | Downfield shift of α-carbons upon coordination. | Downfield shifts for C2 and C5; signal for the quaternary carbon C3. |

| IR Spectroscopy | Shift in C-S stretching frequency. | Observable shift in the C-S stretching vibration. |

| X-ray Crystallography | M-S bond lengths and angles, coordination geometry. | Determination of M-S bond distance, C-S-C bond angle within the ring, and the steric impact of the gem-dimethyl groups. |

Fluxional Dynamics and Ligand Exchange Processes in this compound Complexes

Thioether complexes are known to exhibit dynamic behavior in solution, including ligand exchange and pyramidal inversion at the sulfur atom.

Ligand Exchange: As mentioned earlier, the metal-thioether bond can be labile, leading to exchange of the thioether ligand with other ligands or solvent molecules present in the solution. The rate of this exchange can be studied by variable-temperature NMR spectroscopy. The increased steric bulk of this compound is expected to promote ligand exchange compared to less hindered thioethers.

Applications of 3,3 Dimethyl Thiacyclopentane in Catalysis and Organic Transformations

Homogeneous Catalysis Employing 3,3-Dimethyl-thiacyclopentane Derivatives

Asymmetric Catalysis and Enantioselective Synthesis

There is no available research demonstrating the use of this compound derivatives as chiral ligands in asymmetric catalysis for enantioselective synthesis. The design of chiral ligands is a sophisticated area of research, often focusing on molecules with specific stereogenic centers and electronic properties to induce high levels of enantioselectivity. researchgate.netrug.nl While various chiral ligands are known to be effective in asymmetric catalysis, those based on the this compound scaffold have not been reported. researchgate.netnih.gov

Ligand-Accelerated Organic Reactions

The concept of ligand-accelerated catalysis, where the presence of a ligand enhances the rate of a catalytic reaction, is a well-established principle in organometallic chemistry. nih.gov However, no studies have been found that specifically identify this compound or its derivatives as accelerating ligands in any organic reactions.

Heterogeneous Catalysis Utilizing this compound-Functionalized Materials

The immobilization of homogeneous catalysts onto solid supports to create heterogeneous catalysts is a common strategy to improve catalyst recyclability and ease of separation. mdpi.comresearchgate.netnih.gov This often involves functionalizing the support with ligands that can coordinate to a metal center. A review of the literature indicates no instances of materials being functionalized with this compound for applications in heterogeneous catalysis.

Catalytic Activation of Small Molecules by this compound Complexes

The catalytic activation of small, relatively inert molecules such as carbon dioxide, methane (B114726), and dinitrogen is a significant challenge in chemistry. uniud.itnih.govscilit.comchimia.ch This field typically employs highly reactive transition metal complexes or main group element systems. nih.gov There is no evidence in the scientific literature to suggest that complexes of this compound have been investigated for or are capable of the catalytic activation of small molecules. uniud.itnih.govscilit.comchimia.chosti.gov

Role in Carbon-Carbon and Carbon-Heteroatom Bond Formation

The formation of carbon-carbon and carbon-heteroatom bonds is fundamental to organic synthesis, with a vast array of catalytic methods developed for this purpose. icmpp.ronih.govresearchgate.netmdpi.comorganic-chemistry.org These reactions are often catalyzed by transition metal complexes with specific ligands that influence reactivity and selectivity. icmpp.romdpi.com A comprehensive search of the literature reveals no reports of this compound playing a role as a ligand or catalyst in facilitating either carbon-carbon or carbon-heteroatom bond-forming reactions. researchgate.netnih.govnih.gov

Novel Synthetic Pathways Enabled by this compound as a Building Block

While the synthesis of novel compounds is a cornerstone of chemical research, there are no documented synthetic pathways in the scientific literature that utilize this compound as a key building block for the construction of new molecular architectures. nih.govnih.gov

Advanced Analytical Techniques for the Characterization of 3,3 Dimethyl Thiacyclopentane

Spectroscopic Methods for Structural Elucidation

Spectroscopic techniques are indispensable for elucidating the molecular structure of organic compounds. By probing the interaction of molecules with electromagnetic radiation, these methods provide a wealth of information about the connectivity of atoms and the types of functional groups present.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for determining the structure of organic molecules in solution. It relies on the magnetic properties of atomic nuclei, most commonly ¹H (proton) and ¹³C.

For 3,3-Dimethyl-thiacyclopentane, due to the symmetry of the molecule, a simplified NMR spectrum is expected. The two methyl groups at the C3 position are chemically equivalent, as are the two methylene (B1212753) protons at the C2 position and the two methylene protons at the C5 position. The methylene protons at the C4 position are also equivalent.

¹H NMR: The proton NMR spectrum is predicted to show three distinct signals.

A singlet for the six equivalent protons of the two methyl groups (C(CH₃)₂).

A triplet for the four equivalent protons of the methylene groups adjacent to the sulfur atom (C2 and C5 positions).

A triplet for the two equivalent protons of the methylene group at the C4 position.

The chemical shifts are influenced by the electron-withdrawing effect of the sulfur atom and the shielding environment of the alkyl groups.

¹³C NMR: The carbon-13 NMR spectrum is expected to display four signals corresponding to the four unique carbon environments in the molecule.

One signal for the two equivalent methyl carbons.

One signal for the quaternary carbon at the C3 position.

One signal for the equivalent methylene carbons at the C2 and C5 positions.

One signal for the methylene carbon at the C4 position.

2D NMR: Techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be used to confirm the connectivity. A COSY spectrum would show correlations between the protons on adjacent carbon atoms, while an HSQC spectrum would correlate each proton signal with its directly attached carbon atom.

Predicted NMR Data for this compound

| Nucleus | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Assignment |

| ¹H | ~ 1.1 | Singlet | 2 x CH₃ |

| ¹H | ~ 2.7 | Triplet | CH₂-S (C2, C5) |

| ¹H | ~ 1.9 | Triplet | CH₂ (C4) |

| ¹³C | ~ 29 | Quartet | 2 x CH₃ |

| ¹³C | ~ 45 | Singlet | C(CH₃)₂ (C3) |

| ¹³C | ~ 38 | Triplet | CH₂-S (C2, C5) |

| ¹³C | ~ 30 | Triplet | CH₂ (C4) |

Infrared (IR) and Raman Spectroscopy

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. These vibrations are characteristic of the types of chemical bonds and functional groups present.

For this compound, the key vibrational modes would include:

C-H stretching: Strong absorptions in the IR spectrum and strong signals in the Raman spectrum are expected in the 2850-3000 cm⁻¹ region, characteristic of the sp³ C-H bonds in the methyl and methylene groups.

C-H bending: Absorptions corresponding to the bending vibrations of the CH₂ and CH₃ groups would appear in the 1350-1470 cm⁻¹ region.

C-S stretching: A weak to medium absorption in the IR spectrum, typically in the 600-800 cm⁻¹ region, would be indicative of the C-S bond. This vibration is often more prominent in the Raman spectrum.

Ring vibrations: The thiacyclopentane ring will have characteristic "breathing" and deformation modes, though these may be complex and appear in the fingerprint region (below 1500 cm⁻¹).

Predicted Vibrational Frequencies for this compound

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Expected Intensity (IR) | Expected Intensity (Raman) |

| C-H Stretch (sp³) | 2850 - 3000 | Strong | Strong |

| CH₂ Bend (Scissoring) | 1450 - 1470 | Medium | Medium |

| CH₃ Bend (Asymmetric) | ~ 1460 | Medium | Medium |

| CH₃ Bend (Symmetric) | ~ 1375 | Medium | Medium |

| C-S Stretch | 600 - 800 | Weak-Medium | Medium-Strong |

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about electronic transitions within a molecule. Saturated thioethers like this compound are not expected to have strong absorptions in the standard UV-Vis range (200-800 nm). The electronic transitions available in such a molecule, primarily n → σ* and σ → σ*, occur at higher energies (shorter wavelengths), typically below 200 nm. Therefore, a UV-Vis spectrum of a pure, saturated sample would likely show only end absorption as the wavelength approaches the vacuum UV region.

Mass Spectrometry (MS) for Molecular and Fragment Analysis

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight of a compound and its fragmentation pattern, which can be used to deduce its structure.

For this compound (molar mass = 116.24 g/mol ), the mass spectrum would be expected to show a molecular ion peak ([M]⁺) at m/z = 116. The fragmentation pattern would be dictated by the stability of the resulting carbocations and radical species. Common fragmentation pathways would likely involve:

Loss of a methyl group: A significant peak would be expected at m/z = 101, corresponding to the loss of a CH₃ radical.

Loss of an ethyl group: Fragmentation involving the ring could lead to the loss of a C₂H₅ radical, resulting in a peak at m/z = 87.

Cleavage of the thiacyclopentane ring: Various ring-opening and fragmentation pathways would produce a series of smaller ions.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) allows for the determination of the exact mass of an ion with a very high degree of accuracy (typically to four or five decimal places). This precision enables the determination of the elemental composition of the molecular ion and its fragments, which is invaluable for confirming the identity of a compound and distinguishing it from isomers. For this compound, HRMS would confirm the elemental formula of the molecular ion as C₆H₁₂S.

Gas Chromatography-Mass Spectrometry (GC-MS) for Mixture Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. This is particularly useful for analyzing complex mixtures and for identifying volatile compounds. In the context of this compound, GC-MS would be the method of choice for detecting its presence in a sample, for example, in environmental or industrial process monitoring. The gas chromatogram would show a peak at a specific retention time corresponding to this compound, and the mass spectrometer would provide a mass spectrum of that peak, confirming its identity.

Advanced Ionization Techniques in MS

Mass spectrometry (MS) is a cornerstone for the structural elucidation and sensitive detection of organic molecules. For a volatile and non-polar compound like this compound, several advanced ionization techniques are applicable, moving beyond traditional electron ionization (EI) to softer methods that preserve the molecular ion.

Ambient Ionization Methods: Techniques such as Desorption Electrospray Ionization (DESI) and Direct Analysis in Real Time (DART) represent a significant advancement, allowing for the ionization of samples in their native state with minimal preparation. psu.edutaylorandfrancis.com DART, a plasma-based technique, uses a stream of heated, excited gas (like helium or nitrogen) to desorb and ionize analytes from a surface. psu.edunih.gov This method is well-suited for volatile compounds and can generate protonated molecules, providing clear molecular weight information. psu.edu

Chemical Ionization (CI): As a softer ionization technique compared to EI, CI is highly valuable. tofwerk.com It involves ion-molecule reactions where a reagent gas (e.g., methane (B114726) or ammonia) is first ionized, and these reagent ions then transfer a proton to the analyte molecule. tofwerk.com This process results in a prominent [M+H]⁺ ion, which simplifies mass spectra and unequivocally establishes the molecular weight of this compound. Iodide Chemical Ionization is another selective and sensitive method that forms adduct ions with a wide range of volatile organic compounds (VOCs), often with minimal fragmentation. tofwerk.com

Low-Pressure Photoionization (LPPI): This technique uses vacuum ultraviolet (VUV) photons to ionize molecules. It is a soft ionization method that provides high ionization efficiencies for many VOCs, generating primarily intact radical cations or protonated molecules, which is ideal for identifying compounds in complex mixtures. chemistryviews.org

These advanced methods offer significant advantages by minimizing the fragmentation that can complicate spectral interpretation, thereby providing a clearer picture of the molecular identity of this compound.

Chromatographic Separation and Purification Techniques

Chromatography is indispensable for isolating this compound from complex matrices prior to its detection and quantification. Both high-performance liquid chromatography (HPLC) and gas chromatography (GC) are powerful tools for this purpose.

High-Performance Liquid Chromatography (HPLC)

While less common for highly volatile compounds, reverse-phase HPLC (RP-HPLC) can be effectively used for the separation of thioethers and related sulfur heterocycles. tandfonline.comnih.gov In RP-HPLC, a non-polar stationary phase is used with a polar mobile phase. youtube.com For this compound, its moderate polarity would allow for retention and separation from more polar or non-polar impurities. The retention behavior can be finely tuned by adjusting the composition of the mobile phase, typically a mixture of water and a polar organic solvent like acetonitrile (B52724) or methanol. youtube.com

An HPLC method for analyzing sulfur-containing heterocycles can be developed using a C18 or C8 stationary phase, which provides a hydrophobic surface for interaction. tandfonline.comnih.gov The separation is based on the differential partitioning of the analyte between the stationary phase and the polar mobile phase. youtube.com

Table 1: Illustrative HPLC Parameters for this compound Analysis

| Parameter | Condition | Rationale |

| Column | C18, 250 mm x 4.6 mm, 5 µm | Standard reverse-phase column for separation of moderately non-polar organic compounds. nih.gov |

| Mobile Phase | Acetonitrile:Water (e.g., 60:40 v/v) | A common solvent system in RP-HPLC; the ratio can be adjusted to optimize retention time. youtube.com |

| Flow Rate | 1.0 mL/min | Typical analytical flow rate for a 4.6 mm i.d. column. |

| Detector | UV-Vis or Mass Spectrometer (MS) | UV detection is possible if the compound has a chromophore; MS provides mass information for positive identification. |

| Temperature | Ambient (e.g., 25 °C) | Controlled temperature ensures reproducible retention times. |

This table presents a hypothetical, yet scientifically grounded, set of starting conditions for the HPLC analysis of this compound.

Gas Chromatography (GC)

Gas chromatography is the premier technique for analyzing volatile organic sulfur compounds (VOSCs) like this compound. nih.govmdpi.comfrontiersin.org The compound's inherent volatility allows it to be easily vaporized and carried through the GC column by an inert gas for separation. phenomenex.com Coupling GC with a mass spectrometer (GC-MS) provides a powerful two-dimensional analytical tool, offering chromatographic separation followed by mass-based identification. nih.gov

The separation is typically performed on a capillary column coated with a non-polar or mid-polar stationary phase. mdpi.comiwaponline.com The choice of column is critical for resolving this compound from other volatile components in a sample. A sulfur-selective detector, such as a Flame Photometric Detector (FPD) or a Sulfur Chemiluminescence Detector (SCD), can provide enhanced sensitivity and selectivity for sulfur-containing compounds. wur.nlscholaris.ca

Table 2: Typical GC-MS Parameters for this compound Analysis

| Parameter | Condition | Rationale |

| Column | DB-5ms (30 m x 0.25 mm, 0.25 µm) | A common, robust, non-polar column suitable for a wide range of volatile and semi-volatile organic compounds. mdpi.com |

| Carrier Gas | Helium, constant flow (e.g., 1.2 mL/min) | Inert carrier gas standard for GC-MS applications. mdpi.com |

| Inlet Temperature | 250 °C | Ensures rapid and complete vaporization of the analyte upon injection. mdpi.com |

| Oven Program | Start at 40°C, ramp at 10°C/min to 280°C | A temperature gradient allows for the separation of compounds with different boiling points. mdpi.com |

| Detector | Mass Spectrometer (MS) | Provides mass spectra for definitive identification. Operated in scan mode or Selected Ion Monitoring (SIM) for higher sensitivity. manuallib.com |

| Ionization Mode | Electron Ionization (EI), 70 eV | Standard ionization energy for generating reproducible fragmentation patterns for library matching. frontiersin.org |

This table outlines a standard, effective set of conditions for the GC-MS analysis of this compound.

Derivatization Strategies for Enhanced Analytical Performance

Derivatization involves chemically modifying an analyte to improve its analytical characteristics. phenomenex.comresearchgate.net For this compound, derivatization can be employed to enhance its detectability or to aid in the separation of related isomers.

Chemical Modification for Improved Volatility and Detectability

While this compound is already volatile and suitable for GC analysis, certain derivatization strategies can be applied, particularly to enhance detection with specific detectors or to alter its chromatographic properties. A common reaction for thioethers (sulfides) is oxidation. mdpi.com

The sulfur atom in this compound can be selectively oxidized to form the corresponding sulfoxide (B87167) or sulfone. nih.govorganic-chemistry.org This transformation can be achieved using oxidizing agents like hydrogen peroxide, often in the presence of a catalyst. mdpi.comnih.govresearchgate.net

This compound-1-oxide (Sulfoxide): Mild oxidation yields the sulfoxide. This increases the polarity of the molecule, which would decrease its volatility but could improve its separation characteristics in normal-phase HPLC or alter its retention in reverse-phase HPLC.

This compound-1,1-dione (Sulfone): Stronger oxidation conditions yield the sulfone. researchgate.netorganic-chemistry.org The introduction of two oxygen atoms significantly increases the polarity and molecular weight, which can be advantageous for HPLC analysis and may introduce a chromophore for enhanced UV detection.

This modification is less about improving volatility—which it decreases—and more about improving detectability and chromatographic behavior in liquid-phase separations. libretexts.org

Selective Derivatization for Isomer Discrimination

While this compound itself is achiral, related thiacyclopentane structures may possess stereocenters. For such cases, selective derivatization is a powerful strategy for separating enantiomers. This is typically achieved by reacting the chiral analyte with a chiral derivatizing agent to form a pair of diastereomers. greyhoundchrom.com

These resulting diastereomers have different physical properties and can be separated using standard, non-chiral chromatographic techniques like GC or HPLC. For instance, if a chiral thiacyclopentane were to be derivatized by creating a sulfonium (B1226848) salt with a chiral alkylating agent, the resulting diastereomeric salts could potentially be separated by HPLC. This approach transforms the difficult task of separating enantiomers into a more straightforward separation of diastereomers. While not directly applicable to the achiral title compound, this principle is a key strategy in the broader analysis of chiral sulfur heterocycles.

Computational Chemistry and Theoretical Investigations of 3,3 Dimethyl Thiacyclopentane

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations are fundamental to modern computational chemistry, providing a detailed picture of the electron distribution and energy levels within a molecule. These calculations are broadly categorized into Density Functional Theory (DFT) and ab initio methods.

Density Functional Theory (DFT) and Ab Initio Approaches

Ab initio and Density Functional Theory (DFT) are two of the most widely used quantum mechanical methods in computational chemistry. nih.govaps.org Ab initio methods are based on first principles, solving the Schrödinger equation without empirical parameters. vasp.at These methods can be computationally demanding but offer high accuracy. nih.gov

Density Functional Theory (DFT), on the other hand, is a quantum mechanical method used in physics, chemistry, and materials science to investigate the electronic structure of many-body systems. semanticscholar.org DFT is often more computationally efficient than high-level ab initio methods, making it suitable for larger molecules. nih.gov The choice of functional and basis set is crucial in DFT calculations to obtain reliable results. researchgate.net For a molecule like 3,3-Dimethyl-thiacyclopentane, DFT calculations could be employed to determine its optimized geometry, vibrational frequencies, and electronic properties.

A hypothetical comparison of computational parameters for different levels of theory that could be applied to this compound is presented below.

| Level of Theory | Basis Set | Key Calculated Properties | Expected Relative Computational Cost |

| Hartree-Fock (ab initio) | 6-31G(d) | Geometry, Mulliken charges | Low |

| DFT (B3LYP) | 6-311+G(d,p) | Geometry, HOMO-LUMO gap, Vibrational Frequencies | Medium |

| Møller-Plesset (MP2) | aug-cc-pVTZ | Electron correlation energies, more accurate geometry | High |

Molecular Orbital Theory and Bonding Analysis

Molecular Orbital (MO) theory describes the wave-like behavior of electrons in molecules. unizin.org It provides a model for understanding chemical bonding by considering electrons to be delocalized over the entire molecule in molecular orbitals. unizin.org These molecular orbitals are formed from the linear combination of atomic orbitals. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest as they are the frontier orbitals involved in chemical reactions.

For this compound, an MO analysis would reveal the nature of the C-S, C-C, and C-H bonds. The lone pairs on the sulfur atom would be expected to reside in high-energy, non-bonding molecular orbitals. The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) is an indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests that the molecule is more polarizable and reactive.

Modeling Reaction Pathways and Transition State Geometries

Computational chemistry is instrumental in elucidating reaction mechanisms by modeling the potential energy surface of a reaction. This involves identifying the structures of reactants, products, intermediates, and, crucially, the transition states that connect them. The transition state is a first-order saddle point on the potential energy surface, representing the energy maximum along the reaction coordinate.

For this compound, one could model various reactions, such as oxidation at the sulfur atom to form the corresponding sulfoxide (B87167) or sulfone. Computational methods like DFT can be used to locate the transition state geometry for such a reaction. copernicus.org The energy of the transition state relative to the reactants gives the activation energy, which is a key determinant of the reaction rate. copernicus.org

A hypothetical reaction coordinate diagram for the oxidation of this compound is described in the table below.

| Species | Relative Energy (kcal/mol) | Key Geometric Features |

| Reactants (this compound + Oxidant) | 0 | Puckered thiacyclopentane ring |

| Transition State | +15 | Elongated S-O bond in formation |

| Product (this compound-1-oxide) | -25 | Pyramidal sulfur center |

Conformational Analysis and Ring Strain Assessment

Cyclic molecules like this compound can adopt various three-dimensional shapes, or conformations. Conformational analysis aims to identify the stable conformers and the energy barriers between them. youtube.com The five-membered thiacyclopentane ring is not planar and exists in puckered conformations, such as the envelope and twist forms, to relieve ring strain. libretexts.org

Ring strain arises from a combination of angle strain (deviation from ideal bond angles), torsional strain (eclipsing interactions), and steric strain (non-bonded interactions). unizin.org In this compound, the gem-dimethyl group at the 3-position significantly influences the conformational preference and introduces additional strain. Computational methods can be used to calculate the energies of different conformers and the barriers to their interconversion. capes.gov.br

The total ring strain in a cycloalkane is a combination of angle strain, torsional strain, and steric strain. chemistrysteps.com For cyclopentane, the ring strain is relatively low compared to cyclopropane (B1198618) and cyclobutane. libretexts.org The introduction of a sulfur atom and two methyl groups in this compound would alter the ring strain.

| Type of Strain | Contribution in this compound |

| Angle Strain | Deviation of C-S-C and C-C-C bond angles from ideal values. |

| Torsional Strain | Eclipsing interactions between adjacent C-H bonds and C-S bonds. |

| Steric Strain | Repulsive interactions involving the two methyl groups at the 3-position. |

Prediction of Spectroscopic Parameters

Computational chemistry can predict various spectroscopic properties, which can be invaluable for interpreting experimental spectra or identifying unknown compounds. For this compound, one could calculate its infrared (IR) spectrum, nuclear magnetic resonance (NMR) chemical shifts, and mass spectrum fragmentation patterns.

Predicted vibrational frequencies from DFT calculations can be compared with experimental IR spectra to aid in the assignment of absorption bands to specific molecular vibrations. researchgate.net Similarly, NMR chemical shifts can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) method and compared to experimental data. nih.gov

Simulation of Intermolecular Interactions and Solvent Effects

The behavior of a molecule can be significantly influenced by its environment. Computational models can be used to study intermolecular interactions, such as van der Waals forces and dipole-dipole interactions, between molecules of this compound.

Environmental Fate and Degradation Pathways of Thiacyclopentane Derivatives

Biodegradation Mechanisms in Environmental Compartments

The biodegradation of thiacyclopentane derivatives is a key process in their environmental attenuation. Microorganisms, particularly bacteria, can utilize organosulfur compounds as a source of carbon and sulfur. However, the presence of the sulfur heteroatom and the cyclic structure can influence the rate and pathway of degradation.

Studies on the biodegradation of poly(ester-thioether)s have shown that the stereochemistry of the polymer backbone can significantly affect its biodegradability. rsc.orgresearchgate.net This suggests that the specific structure of 3,3-Dimethyl-thiacyclopentane, including the gem-dimethyl substitution, will play a crucial role in its susceptibility to microbial attack. The methyl groups may sterically hinder enzymatic access to the thiacyclopentane ring.

The inhibitory effects of some organosulfur compounds on microbial metabolism have been observed, which could potentially limit their own biodegradation in anoxic environments. oup.com The degradation of cyclic ethers, which are structurally similar to thiacyclopentane, has been shown to be challenging for some microbial communities. For example, in one study, no biodegradation of several cyclic ethers occurred in microcosms with soil previously exposed to methyl tert-butyl ether (MTBE) after one year of incubation. epa.gov

Potential biodegradation pathways for thiacyclopentane derivatives could involve:

Oxidation of the sulfur atom: This can lead to the formation of sulfoxides and sulfones, which are generally more water-soluble and potentially more amenable to further degradation.

Ring cleavage: Microbial enzymes could break open the thiacyclopentane ring, leading to linear sulfur-containing compounds that can be more readily metabolized.

Photodegradation and Chemical Transformation in Environmental Matrices

In the presence of sunlight, photolytic degradation can be a significant transformation pathway for organic compounds in the environment. For organosulfur compounds, this can involve the cleavage of carbon-sulfur bonds.

The photolytic oxidation of dimethyl sulfide (B99878) and methyl mercaptan has been studied, indicating that short-wavelength ultraviolet light can induce their degradation. capes.gov.br While specific studies on this compound are lacking, it is plausible that it could undergo similar photochemical reactions. The initial event in the photolysis of alkyl aryl sulfoxides is the homolytic cleavage of the C-S bond to form radical pairs. capes.gov.br

A study on an asymmetrical diarylcyclopentenone containing a thiophene (B33073) unit revealed that photodegradation can proceed through oxygen-independent and oxygen-dependent mechanisms. The latter involves the formation of singlet oxygen, which then oxidizes the parent compound. rsc.org This suggests that the presence of oxygen could be a critical factor in the photodegradation of thiacyclopentane derivatives in aquatic environments.

Chemical transformations can also occur through reactions with other environmental constituents. For example, sulfur ylides, which can be formed from sulfides, are known to participate in various photochemical reactions. benthamdirect.comeurekaselect.com

Identification and Fate of Environmental Metabolites

The degradation of this compound is expected to produce a series of intermediate metabolites before complete mineralization. The nature of these metabolites depends on the degradation pathway.

Based on the degradation of other organosulfur compounds, potential metabolites of this compound could include:

This compound-1-oxide (Sulfoxide): Formed through the oxidation of the sulfur atom.

This compound-1,1-dioxide (Sulfone): Further oxidation of the sulfoxide (B87167).

Ring-opened products: Resulting from the cleavage of the C-S bonds, leading to various sulfur-containing aliphatic compounds.

The fate of these metabolites is also of environmental concern. In some cases, transformation products of pesticides have been found to be of equal or greater toxicological concern than the parent compound. core.ac.uk The formation of organosulfates as metabolites of certain organic contaminants can increase their mobility in the environment. escholarship.org While not a direct metabolite in this case, it highlights the importance of understanding the properties of transformation products.

Viruses have also been identified as potential drivers of organosulfur metabolism in various ecosystems, encoding for enzymes that can degrade or manipulate these compounds. nih.gov

Assessment of Environmental Persistence and Transport

The environmental persistence of a chemical refers to the length of time it remains in a particular environment before being broken down. The transport of a chemical determines its movement between different environmental compartments.

Based on the challenges observed in the biodegradation of some cyclic ethers and the potential inhibitory effects of organosulfur compounds, this compound may exhibit a degree of persistence in certain environments, particularly in anoxic sediments where biodegradation rates are slower. oup.comepa.gov

The transport of this compound will be largely governed by its partitioning behavior. Its tendency to adsorb to soil and sediment could limit its transport in aqueous systems. However, its potential for volatilization means that atmospheric transport could be a relevant pathway for its distribution over wider areas.

The persistence of some organosulfur compounds is a known issue. For example, thiols must be removed from natural gas due to their toxicity and the formation of sulfur dioxide upon combustion. sense.nl

Table 2: Summary of Factors Influencing the Environmental Fate of this compound

| Process | Influencing Factors | Predicted Outcome for this compound |

| Partitioning | Polarity, vapor pressure, organic matter content | Likely to partition to soil/sediment and potentially bioaccumulate. |

| Biodegradation | Molecular structure (gem-dimethyl groups), microbial community, oxygen availability | May be slow or limited, potentially persistent in some environments. |

| Photodegradation | Sunlight intensity, presence of photosensitizers, oxygen | Likely to occur in surface waters and the atmosphere, leading to transformation. |

| Transport | Adsorption to soil, volatilization | Limited transport in water; potential for atmospheric transport. |

This table provides a qualitative assessment based on the behavior of analogous compounds.

Future Research Directions and Interdisciplinary Prospects

Opportunities for Next-Generation Synthetic Methodologies

Key areas of interest include:

Asymmetric Synthesis: The convenient preparation of chiral tetrahydrothiophenes in high enantiopurity is a significant area of development. One such method avoids the use of highly toxic H2S gas by employing phosphorothioic acids in a base-promoted, intramolecular, and highly stereospecific carbon-sulfur bond formation through a double SN2 displacement mechanism. organic-chemistry.org This approach is compatible with a wide range of functional groups and heterocycles. organic-chemistry.org

Cascade Reactions: One-pot synthesis of highly substituted tetrahydrothiophenes can be achieved through cascade reactions. For instance, a sulfa-Michael/aldol cascade reaction between 1,4-dithiane-2,5-diol (B140307) and chalcones, catalyzed by a bifunctional squaramide, can produce trisubstituted tetrahydrothiophenes with three contiguous stereogenic centers in a highly stereocontrolled manner. organic-chemistry.org Catalyst-free versions of this reaction have also been developed in water, offering a green and efficient alternative. researchgate.net

Metal-Free Approaches: To minimize metal toxicity and advance green chemistry, metal-free synthetic methodologies are gaining traction. nih.gov A novel, environmentally friendly method for the synthesis of (Z)-tetrahydrothiophene derivatives utilizes a nucleophilic thiyl radical intramolecular cycloaddition cascade process to construct C-S bonds under transition-metal-free conditions, using odorless and stable EtOCS2K as the sulfur source. rsc.org

Photochemical Methods: Visible-light-induced photochemical reactions offer a mild and efficient way to synthesize complex molecules. An additive-free trifluoromethylation–heteroarylation of enamides with trifluoromethyl heteroaryl sulfones via electron-donor-acceptor (EDA) photochemistry has been reported. acs.org This method, which does not require a photocatalyst, could potentially be adapted for the functionalization of thiacyclopentane scaffolds. acs.org

Innovation in Catalytic Systems and Processes

Catalysis is central to the synthesis and modification of thiacyclopentane derivatives. Innovations in this area are geared towards developing more active, selective, and reusable catalytic systems.

Future directions in catalysis include:

Metal-Catalyzed Cross-Coupling: Metal-mediated synthetic approaches have significantly transformed the synthesis of thiophene (B33073), a related sulfur heterocycle. nih.gov Copper, indium, and rhodium are frequently used to catalyze the formation of complex thiophene derivatives with high regioselectivity. nih.gov Similar strategies could be explored for the synthesis and functionalization of 3,3-Dimethyl-thiacyclopentane.

Oxidative Desulfurization (ODS): The oxidation of thiophene and its derivatives is crucial in the oxidative desulfurization of fuel oil. researchgate.net Research is focused on developing novel catalysts for the aerobic oxidation of sulfur compounds using molecular oxygen, a safer and greener oxidant than traditional reagents. researchgate.net Polyoxometalates (POMs) have shown exceptional activity as ODS catalysts. researchgate.net

Organocatalysis: The use of small organic molecules as catalysts is a rapidly growing area. For example, L-proline has been used as an organocatalyst in the four-component Gewald reaction for the synthesis of 2-aminothiophenes. nih.gov This approach offers a metal-free alternative for the construction of functionalized thiophene rings. nih.gov

Synergies with Materials Science and Nanotechnology

The unique electronic and structural properties of sulfur-containing heterocycles make them attractive building blocks for advanced materials. The synergy between the chemistry of compounds like this compound and materials science is a promising area for future exploration.

Potential applications and research avenues include:

Organic Electronics: Thiophene derivatives are widely used in the development of organic semiconductors, conducting polymers, and organic light-emitting diodes (OLEDs) due to their electronic properties. researchgate.net While the saturated nature of the thiacyclopentane ring in this compound alters these properties, its derivatives could be explored as flexible linkers or components in novel polymeric materials.

Nanomaterials: Nanotechnology offers tools to manipulate matter at the atomic and molecular scale, opening up possibilities for creating new materials with unique characteristics. keronite.com Sulfur-containing compounds can be incorporated into nanomaterials to tailor their properties. For instance, nanoparticles can be used to create antimicrobial coatings. keronite.com The incorporation of this compound or its derivatives into such systems could be investigated.

Multifunctional Materials: There is a growing interest in creating materials that combine multiple functions, such as strength and energy storage. youtube.com The family of sulfur-nitrogen heterocycles, for example, includes stable aromatic compounds with physicochemical properties relevant to the design of molecular conductors and magnets. mdpi.com Exploring the potential of thiacyclopentane-based structures in the development of such multifunctional materials is a viable research direction.

Advancements in Computational Chemistry for Complex Thiacyclopentane Systems

Computational chemistry has become an indispensable tool for understanding and predicting the behavior of molecules, including sulfur-containing compounds. numberanalytics.com

Future computational studies on thiacyclopentane systems could focus on:

Reaction Mechanism Elucidation: Computational methods, such as Density Functional Theory (DFT), can be used to understand the mechanisms of complex reactions involving sulfur-containing compounds, aiding in the optimization of reaction conditions and the design of new synthetic routes. numberanalytics.com

Property Prediction: The reactivity, stability, and electronic properties of new thiacyclopentane derivatives can be predicted using computational methods before their synthesis, guiding experimental efforts towards the most promising candidates. numberanalytics.com

Conformational Analysis: A proper understanding of the conformational behavior of the thiacyclopentane ring is essential for designing molecules with specific shapes and biological activities. rsc.org Computational modeling can provide detailed insights into the steric and electronic interactions that govern the conformation of these rings. rsc.org

Exploration of Novel Academic Applications for this compound

While industrial applications are a major driver of chemical research, the exploration of novel academic applications for compounds like this compound is crucial for expanding fundamental scientific knowledge.

Potential areas for academic exploration include:

Medicinal Chemistry: Thiophene and its derivatives are important pharmacophores found in a wide range of biologically active compounds. nih.gov For instance, novel thiazolidine (B150603) derivatives have been synthesized and evaluated as pro-apoptotic agents in cancer cell lines. nih.gov The thiacyclopentane scaffold of this compound could serve as a starting point for the design and synthesis of new therapeutic agents.

Probe Development: The unique properties of the sulfur atom could be exploited in the development of chemical probes for studying biological systems or for use in analytical applications.

Supramolecular Chemistry: The ability of the sulfur atom to participate in non-covalent interactions could be explored in the context of supramolecular chemistry, for the construction of self-assembling systems and novel molecular architectures.

Q & A

Basic Research Questions

Q. What are the recommended analytical techniques for characterizing the purity and structural integrity of 3,3-Dimethyl-thiacyclopentane?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : Use H and C NMR to confirm the cyclopentane backbone and methyl/thioether substituents. Coupling constants and chemical shifts can validate stereochemistry .

- Gas Chromatography-Mass Spectrometry (GC-MS) : Quantify purity and detect volatile impurities. Calibrate with certified reference materials (e.g., deuterated analogs) to ensure accuracy .

- High-Performance Liquid Chromatography (HPLC) : Employ reverse-phase columns for non-volatile degradation products. Compare retention times with standardized protocols .

Q. How should researchers safely handle and dispose of this compound in laboratory settings?

- Methodological Answer :

- Handling : Use fume hoods, nitrile gloves, and chemical-resistant lab coats. Avoid prolonged exposure due to potential thioether reactivity .

- Waste Disposal : Segregate waste into halogenated solvent containers. Collaborate with certified waste management firms for incineration or neutralization, adhering to local regulations (e.g., REACH) .

Q. What synthetic routes are most effective for producing this compound with high yield?

- Methodological Answer :

- Cyclization of Thiol Precursors : React 3-mercapto-2,2-dimethylpentane with a Lewis acid catalyst (e.g., BF₃·Et₂O) under anhydrous conditions. Monitor reaction progress via thin-layer chromatography (TLC) .

- Optimization : Adjust stoichiometry and temperature (e.g., 60–80°C) to minimize side products like disulfides. Yield improvements (>85%) are achievable with iterative purification (e.g., column chromatography) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported thermodynamic properties (e.g., boiling points) of this compound?

- Methodological Answer :

- Comparative Analysis : Replicate experiments under standardized conditions (e.g., ASTM methods) to isolate variables like solvent purity or calibration errors .

- Computational Validation : Use density functional theory (DFT) to calculate enthalpy of vaporization () and compare with experimental data. Address outliers via sensitivity analysis .

Q. What experimental designs are optimal for studying the compound’s reactivity in ring-opening reactions?

- Methodological Answer :

- Kinetic Studies : Use stopped-flow techniques with nucleophiles (e.g., Grignard reagents) to measure rate constants. Monitor intermediates via in-situ IR spectroscopy .

- Control Variables : Fix solvent polarity (e.g., DMSO vs. THF) and temperature (±0.1°C) to isolate electronic vs. steric effects .

Q. How can computational methods (e.g., DFT) be integrated with experimental data to elucidate reaction mechanisms involving this compound?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.